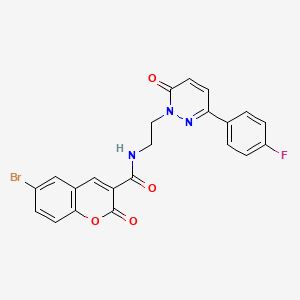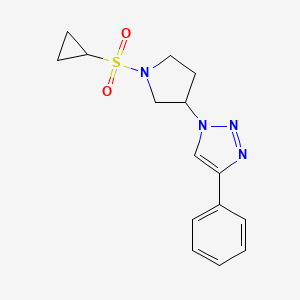
1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride and a base such as triethylamine.
- This step is typically carried out at low temperatures to control the reactivity and ensure selective sulfonylation.
Formation of the 1,2,3-Triazole Ring:
- The 1,2,3-triazole ring is often formed through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction.
- This reaction involves the use of an alkyne and an azide in the presence of a copper catalyst, typically copper sulfate and sodium ascorbate, in a solvent like water or a mixture of water and an organic solvent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Mecanismo De Acción
Target of Action
It’s known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The exact mode of action of this compound is currently unknown. The pyrrolidine ring and its derivatives have been reported to exhibit bioactive properties with target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to influence various biochemical pathways, depending on their specific structure and target .
Result of Action
Compounds with a pyrrolidine ring have been found to exhibit various biological activities, depending on their specific structure and target .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multi-step organic synthesis. One common approach includes:
-
Formation of the Pyrrolidine Ring:
- Starting from a suitable precursor such as a substituted amine, the pyrrolidine ring can be constructed through cyclization reactions.
- Reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) under reflux conditions.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the compound, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), typically in anhydrous solvents.
Substitution: Alkyl halides, sulfonyl chlorides, in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition or receptor modulation.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Comparación Con Compuestos Similares
- 1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-4-methyl-1H-1,2,3-triazole
- 1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-4-ethyl-1H-1,2,3-triazole
- 1-(1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)-4-propyl-1H-1,2,3-triazole
Comparison: Compared to these similar compounds, 1-(1-(cyclopropylsulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is unique due to the presence of the phenyl group, which can significantly influence its biological activity and chemical properties. The phenyl group can enhance the compound’s ability to interact with aromatic residues in proteins, potentially increasing its binding affinity and specificity.
Propiedades
IUPAC Name |
1-(1-cyclopropylsulfonylpyrrolidin-3-yl)-4-phenyltriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-22(21,14-6-7-14)18-9-8-13(10-18)19-11-15(16-17-19)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVXFUINSJQFCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
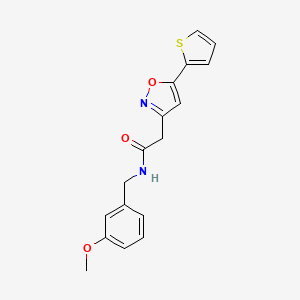
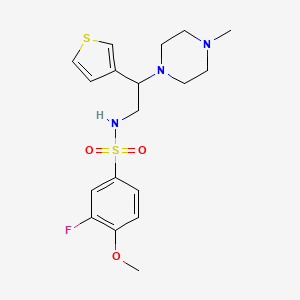
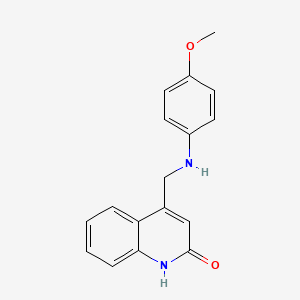
![3-(3-methylthiophen-2-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2832191.png)
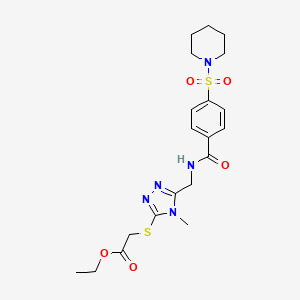

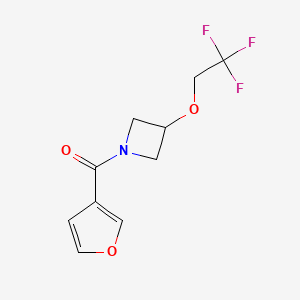
![Methyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2832198.png)
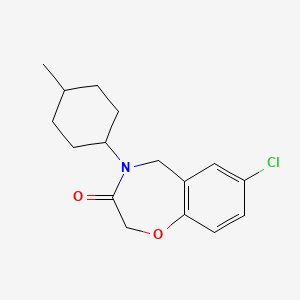
![[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2832201.png)
![6-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]hexanamide](/img/structure/B2832203.png)

